2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 450.16469979 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-6-12-29(25,26)24-11-7-8-19-14-20(9-10-21(19)24)23-30(27,28)22-17(4)15(2)13-16(3)18(22)5/h9-10,13-14,23H,6-8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCQCILBUKVTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,5,6-Tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex sulfonamide compound with significant biological activity. This article reviews its structural characteristics, synthesis methods, and biological effects based on recent research findings.
Structural Characteristics
The compound features:
- Benzene Ring : Substituted at the para position with a sulfonamide group.
- Tetrahydroquinoline Moiety : Located at the ortho position and further modified with a propane sulfonyl group.
- Methyl Substituents : Four methyl groups enhance steric bulk and influence biological activity and solubility.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the tetrahydroquinoline ring.
- Introduction of the propane sulfonyl group.
- Final modification to achieve the desired sulfonamide structure.
These methods highlight the synthetic versatility needed for constructing such complex molecules .
Antibacterial Properties
Sulfonamide compounds are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism is vital in treating bacterial infections.
TRPM8 Antagonism
Research indicates that this specific compound may act as a TRPM8 antagonist , which could have implications in pain management and sensory modulation. TRPM8 is a receptor involved in cold sensation and nociception .
Cardiovascular Effects
Studies on related sulfonamide derivatives suggest potential cardiovascular effects. For instance, certain benzene sulfonamides have been shown to alter perfusion pressure and coronary resistance in isolated rat heart models . The exact biological activity concerning perfusion pressure remains an area of ongoing research.
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
| N-(4-methylphenyl)-N'-(propane-1-sulfonyl)urea | Urea derivative with sulfonyl group | Potential herbicide |
This table illustrates how structural modifications can lead to diverse biological activities among sulfonamides .
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with various biological systems. For example:
- In vitro Studies : Evaluations using quantitative real-time PCR (qRT-PCR) demonstrated that certain derivatives exhibited significant inhibitory effects on inflammatory gene expression (e.g., IL-6) .
- Cardiovascular Studies : Research involving isolated rat hearts indicated that some benzene sulfonamides could effectively decrease perfusion pressure and coronary resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
